molecular formula C11H8BrNO B13659011 1-(5-Bromoquinolin-8-yl)ethanone

1-(5-Bromoquinolin-8-yl)ethanone

Cat. No.: B13659011
M. Wt: 250.09 g/mol
InChI Key: LCUJGBLVYGPYIZ-UHFFFAOYSA-N
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Description

1-(5-Bromoquinolin-8-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 5-position of the quinoline ring and an ethanone group at the 8-position makes this compound unique and potentially useful for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromoquinolin-8-yl)ethanone typically involves the bromination of quinoline derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to obtain 5-bromoquinolin-8-ol. This intermediate is then treated with acetic anhydride to introduce the ethanone group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Additions to the Ethanone Group

The ketone moiety undergoes classical nucleophilic addition reactions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Grignard AdditionCH₃MgBr, THF, 0°C → RTTertiary alcohol derivative78%*
Hydride ReductionNaBH₄, MeOH, 0°CSecondary alcohol (1-(5-Bromoquinolin-8-yl)ethanol)85%*

*Yields estimated from analogous reactions in quinoline systems.

Condensation Reactions

The ethanone group participates in acid- or base-catalyzed condensations:

Schiff Base Formation

  • Reacts with aromatic amines (e.g., aniline) in ethanol under reflux to form imine derivatives.

  • Example:
    1-(5-Bromoquinolin-8-yl)ethanone+NH2PhEtOH, ΔN=Ph-substituted derivative\text{this compound} + \text{NH}_2\text{Ph} \xrightarrow{\text{EtOH, Δ}} \text{N=Ph-substituted derivative}

Mannich Reaction

  • Reacts with secondary amines (e.g., pyrrolidine) and formaldehyde to yield aminomethylated products :
    This compound+HCHO+C4H9NEtOH, refluxMannich base\text{this compound} + \text{HCHO} + \text{C}_4\text{H}_9\text{N} \xrightarrow{\text{EtOH, reflux}} \text{Mannich base}

    • Typical conditions: 4 hours reflux in ethanol under argon .

Electrophilic Aromatic Substitution (EAS)

The quinoline ring directs electrophiles to specific positions due to the electron-withdrawing bromine and ethanone groups:

ElectrophilePosition SubstitutedConditionsMajor ProductSource
Br₂C-7CH₃CN, 0°C, 34 hours5,7-Dibromoquinolin-8-yl ethanone
HNO₃C-3H₂SO₄, 50°C3-Nitro-5-bromoquinolin-8-yl ethanone

Cross-Coupling Reactions

The C-Br bond undergoes palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids under standard conditions :
    This compound+ArB(OH)2Pd(PPh3)4,Na2CO3,DME5-Arylquinolin-8-yl ethanone\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}} \text{5-Arylquinolin-8-yl ethanone}

    • Typical yields: 60–85% .

Biological Activity via Chemical Modification

Derivatives demonstrate pharmacological potential:

  • Anticancer Activity : Styrylquinoline analogs inhibit MMP-2/9 enzymes (IC₅₀ = 0.81–10 μM) .

  • Antibacterial Hybrids : Mannich bases with ciprofloxacin show MIC values of 4–16 μg/mL against drug-resistant strains .

Mechanistic Insights

  • Ethanone Reactivity : The carbonyl group’s electrophilicity is enhanced by conjugation with the electron-deficient quinoline ring.

  • Bromine Participation : The C-Br bond undergoes oxidative addition in cross-couplings due to favorable bond dissociation energy (~70 kcal/mol) .

Scientific Research Applications

1-(5-Bromoquinolin-8-yl)ethanone is a chemical compound with a quinoline ring, a bromine atom at the 5-position, and an ethanone functional group at the 1-position. It has a molecular formula of C10H8BrNOC_{10}H_8BrNO and a molecular weight of approximately 240.08 g/mol. Quinoline derivatives, including this compound, possess a range of biological activities and potential applications in medicinal chemistry.

Scientific Research Applications

This compound has potential applications in various fields:

  • Biological Activities Quinoline derivatives exhibit a range of biological activities. Research suggests they possess antimicrobial and anticancer properties . The specific biological activity of this compound requires further investigation to establish its efficacy against specific pathogens or cancer types.
  • Medicinal Chemistry this compound is used in medicinal chemistry due to the quinoline moiety, which consists of fused benzene and pyridine rings.
  • Interaction studies Interaction studies involving this compound could focus on: Protein-ligand binding, Enzyme inhibition, DNA interactions.

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
8-HydroxyquinolineHydroxy group at position 8Known for strong chelation properties
5-BromoquinolineBromine at position 5Exhibits potent antimicrobial activity
7-BromoquinolineBromine at position 7Potentially different biological activity profile
4-AcetylquinolineAcetyl group at position 4Different reactivity due to acetyl substitution

Mechanism of Action

The mechanism of action of 1-(5-Bromoquinolin-8-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and the ethanone group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological system and the nature of the target.

Comparison with Similar Compounds

    1-(3-Bromoquinolin-5-yl)ethanone: Similar structure but with the bromine atom at the 3-position.

    8-Hydroxyquinoline: Lacks the bromine atom and ethanone group but shares the quinoline core structure.

    5-Bromoquinolin-8-ol: Intermediate in the synthesis of 1-(5-Bromoquinolin-8-yl)ethanone.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom and the ethanone group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromoquinolin-8-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination or Friedel-Crafts acylation of quinoline derivatives. For example:

  • Step 1: Start with 8-hydroxyquinoline. Protect the hydroxyl group (e.g., benzyl ether formation) to avoid side reactions during bromination .
  • Step 2: Brominate at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in DMF .
  • Step 3: Deprotect the hydroxyl group and introduce the acetyl moiety via nucleophilic substitution or ketone formation.

Key Considerations:

  • Monitor reaction progress using TLC (silica gel, hexane:EtOAc 7:3) .
  • Optimize stoichiometry (e.g., 1.2 equivalents of NBS) to minimize over-bromination.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of methanol:water (70:30) at 254 nm. Purity >95% is acceptable for most studies .
  • NMR: Key signals include:
    • ¹H NMR (CDCl₃): Quinoline protons (δ 8.5–9.2 ppm), acetyl group (δ 2.6 ppm, singlet) .
    • ¹³C NMR: Carbonyl resonance at ~200 ppm .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 264.0 (calculated for C₁₁H₈BrNO⁺) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability: Susceptible to hydrolysis under acidic/alkaline conditions. Avoid prolonged exposure to light due to bromine’s photolability .
  • Storage: Keep in amber vials at –20°C under inert gas (argon/nitrogen). Use desiccants (silica gel) to prevent moisture absorption .

Q. How does the solubility profile of this compound impact experimental design?

Methodological Answer:

  • High Solubility: In DMSO (≥50 mg/mL) and dichloromethane.
  • Low Solubility: In water (<0.1 mg/mL).
    Application Tip: For biological assays, dissolve in DMSO and dilute with buffer (final DMSO ≤0.1% to avoid cytotoxicity) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in quinoline derivatives?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Bromination favors the 5-position due to electron-donating effects from the quinoline nitrogen, which activates adjacent positions. Computational studies (DFT) show lower activation energy for 5-bromination vs. 7-bromination .
  • Experimental Validation: Compare reaction outcomes using substituent-directing groups (e.g., methoxy) to probe electronic effects .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Factors:
    • Solvent polarity (DMF vs. CCl₄) affects NBS reactivity .
    • Trace moisture can hydrolyze intermediates, reducing yield .
  • Resolution: Conduct controlled replicate experiments under anhydrous conditions and characterize intermediates via IR (C=O stretch at 1680 cm⁻¹) .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Modeling: Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to calculate frontier molecular orbitals (FMOs). Lower LUMO energy (–1.8 eV) suggests susceptibility to nucleophilic attack .
  • Docking Studies: Predict binding affinity with biological targets (e.g., kinases) using AutoDock Vina .

Q. How does the bromine atom influence the compound’s biological activity in antimicrobial assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Bromine enhances lipophilicity, improving membrane penetration. Compare MIC values against E. coli for brominated vs. non-brominated analogs .
  • Experimental Design: Use disk diffusion assays (Mueller-Hinton agar) with 10 µg/mL compound concentration .

Q. What strategies enable selective functionalization of the acetyl group without affecting the bromine?

Methodological Answer:

  • Protection-Deprotection: Temporarily protect the acetyl group as a ketal (e.g., ethylene glycol) using p-toluenesulfonic acid (PTSA) catalyst .
  • Selective Reduction: Use NaBH₄ in ethanol to reduce the acetyl group to –CH₂OH while preserving the C–Br bond .

Q. How do researchers address discrepancies in spectroscopic data across studies?

Methodological Answer:

  • Standardization: Calibrate instruments with certified reference materials (e.g., NIST-traceable NMR standards) .
  • Collaborative Validation: Share raw data (e.g., JCAMP-DX files) via platforms like PubChem to ensure reproducibility .

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

1-(5-bromoquinolin-8-yl)ethanone

InChI

InChI=1S/C11H8BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-6H,1H3

InChI Key

LCUJGBLVYGPYIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2

Origin of Product

United States

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